

# Application Notes and Protocols for NMR Sample Preparation Using Dichloromethane-d2

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## Compound of Interest

Compound Name: *Dichloromethane-d2*

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These application notes provide a comprehensive guide to the use of **Dichloromethane-d2** (CD2Cl2) for Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation are outlined to ensure high-quality, reproducible NMR data.

**Dichloromethane-d2** is a versatile, non-polar solvent widely employed in NMR analysis for its ability to dissolve a broad range of organic compounds, particularly non-polar analytes such as hydrocarbons, fats, oils, and waxes.<sup>[1][2][3]</sup> Its low viscosity facilitates better sample mixing and faster diffusion, leading to reduced signal line broadening and minimized solvent peaks, thereby improving the quality and reliability of the NMR data.<sup>[1]</sup> Furthermore, its chemical inertness ensures that it does not react with the sample being analyzed.<sup>[1]</sup>

## Data Presentation

### Physical and Chemical Properties of Dichloromethane-d2

The following table summarizes the key physical and chemical properties of **Dichloromethane-d2**, which are essential for its effective use as an NMR solvent.

| Property            | Value  |
|---------------------|--|
| Synonyms            | DCM-d2, Methylene chloride-d2,<br>Dideuteromethylenechloride |
| Linear Formula      | CD2Cl2   |
| CAS Number          | 1665-00-5  |
| Molecular Weight    | 86.95 g/mol <a href="#">[4]</a>                              |
| Isotopic Purity     | Typically 99.5 - 99.95 atom % D <a href="#">[1]</a>          |
| Physical Form       | Liquid   |
| Boiling Point       | 39-40 °C <a href="#">[4]</a>                                 |
| Melting Point       | -97 °C <a href="#">[4]</a>                                   |
| Density             | 1.362 g/mL at 25 °C  |
| Refractive Index    | n20/D 1.422  |
| Viscosity (Dynamic) | 0.43 mPa·s at 20°C <a href="#">[4]</a>                       |
| Dielectric Constant | 8.93 <a href="#">[4]</a>                                     |

## NMR Data for Dichloromethane-d2

The characteristic NMR signals for **Dichloromethane-d2** are important for spectrometer calibration and data interpretation.

| Nucleus                          | Chemical Shift (ppm) | Multiplicity    | Coupling Constant (J)                             |
|----------------------------------|----------------------|-----------------|---|
| <sup>1</sup> H (Residual CHDCl2) | 5.31 - 5.33          | Triplet (t)     | <sup>1</sup> J(C,D) = 27.2 Hz <a href="#">[4]</a> |
| <sup>13</sup> C                  | 53.7 - 54.24         | Quintet (quint) | <sup>2</sup> J(H,D) = 1.1 Hz <a href="#">[4]</a>  |
| <sup>2</sup> H (Deuterium)       | 5.31                 | Singlet (s)     |   |

# Chemical Shifts of Common Impurities in Dichloromethane-d2

Identifying extraneous peaks in an NMR spectrum is crucial for accurate analysis. This table provides the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for common laboratory solvents and impurities in **Dichloromethane-d2**.

| Compound                     | <sup>1</sup> H Chemical Shift (ppm)              | <sup>1</sup> H Multiplicity | <sup>13</sup> C Chemical Shift (ppm)                |
|------------------------------|--|-----------------------------|---|
| Water (H <sub>2</sub> O/HOD) | 1.52   | s                           | -   |
| Acetic acid                  | 2.06   | s                           | 20.91 (CH <sub>3</sub> ), 175.85 (CO)               |
| Acetone                      | 2.12   | s                           | 31.0 (CH <sub>3</sub> ), 206.78 (CO)                |
| Acetonitrile                 | 1.97   | s                           | 2.03 (CH <sub>3</sub> ), 116.92 (CN)                |
| Benzene                      | 7.35   | s                           | 128.68  |
| Chloroform                   | 7.32   | s                           | 77.99   |
| Cyclohexane                  | 1.44   | s                           | 27.38   |
| 1,2-Dichloroethane           | 3.76   | s                           | 44.35   |
| Diethyl ether                | 1.15 (CH <sub>3</sub> ), 3.43 (CH <sub>2</sub> ) | t, q                        | 15.44 (CH <sub>3</sub> ), 66.11 (CH <sub>2</sub> )  |
| 1,4-Dioxane                  | 3.65   | s                           | 67.47   |
| Tetrahydrofuran              | 1.85, 3.76                                       | m, m                        | 25.7, 67.8  |
| Toluene                      | 2.34 (CH <sub>3</sub> ), 7.17-7.28 (Ar-H)        | s, m                        | 21.4 (CH <sub>3</sub> ), 125.5, 128.4, 129.2, 138.0 |
| Tetramethylsilane (TMS)      | 0.00   | s                           | 0.00  |

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Note that chemical shifts can be influenced by concentration and temperature.

## Experimental Protocols

### Protocol 1: Standard Preparation of an NMR Sample in Dichloromethane-d2

This protocol outlines the standard procedure for preparing a sample for  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis using **Dichloromethane-d2**.

#### Materials:

- Analyte (solid or liquid)
- **Dichloromethane-d2** ( $\text{CD}_2\text{Cl}_2$ ),  $\geq 99.5$  atom % D
- High-quality 5 mm NMR tube
- Glass vial
- Pasteur pipette or syringe
- Lint-free wipes (e.g., Kimwipes)
- Acetone or isopropanol for cleaning
- Vortex mixer or sonicator (optional)

#### Procedure:

- Determine Sample Amount:
  - For  $^1\text{H}$  NMR of small molecules (< 600 Da), weigh 1-20 mg of the analyte. A typical starting amount is 5-10 mg.[\[8\]](#)[\[9\]](#)[\[10\]](#)
  - For  $^{13}\text{C}$  NMR, a higher concentration is generally required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. Aim for 20-50 mg of the analyte.[\[8\]](#)[\[10\]](#)

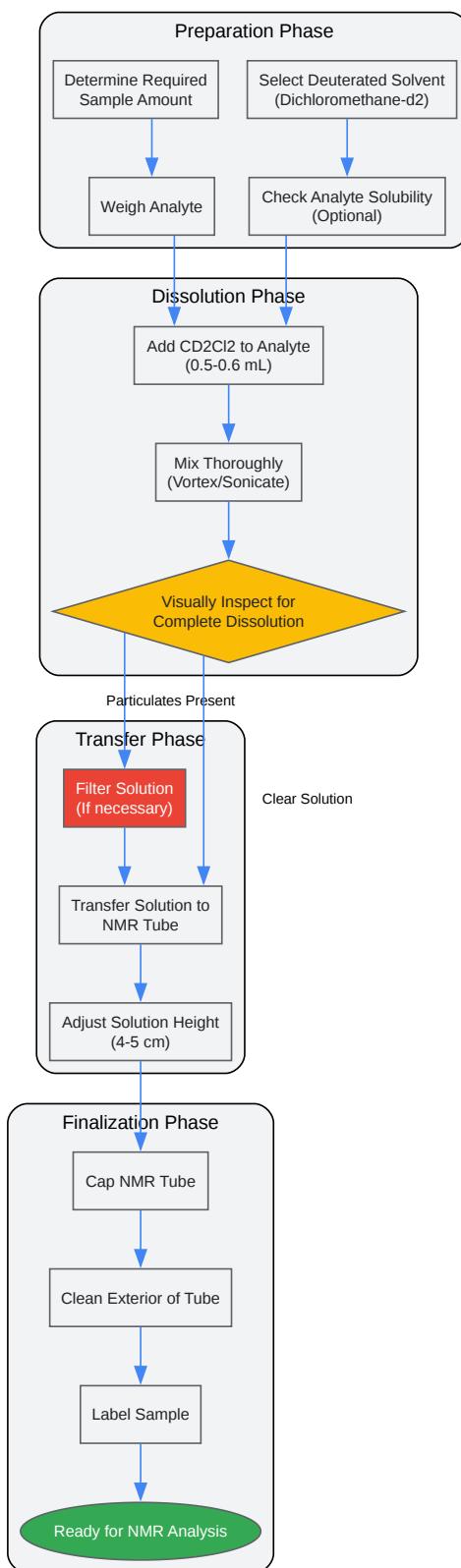
- For liquid samples, use a few drops.[11]
- Note: Overly concentrated samples can lead to line broadening due to increased viscosity. [8]
- Solubility Test (Optional but Recommended):
  - Before using the deuterated solvent, test the solubility of your compound in a small amount of non-deuterated dichloromethane in a test vial.[8] This conserves the more expensive deuterated solvent.
- Dissolving the Sample:
  - Accurately weigh the desired amount of solid analyte and place it into a clean, dry glass vial. For liquid analytes, add the appropriate volume directly to the vial.
  - Using a micropipette or syringe, add approximately 0.5 - 0.6 mL of **Dichloromethane-d2** to the vial.[8][9][10] This volume corresponds to a solution height of about 4.0 - 5.0 cm in a standard 5 mm NMR tube.[8][9][10]
  - Gently swirl, vortex, or sonicate the mixture to ensure the analyte is completely dissolved. [9][10]
- Transferring the Solution to the NMR Tube:
  - If the solution contains any undissolved particles or appears cloudy, it must be filtered to prevent poor spectral resolution.[8][9] A simple and effective method is to use a Pasteur pipette with a small plug of cotton wool or a Kimwipe as a filter.[9][11]
  - Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube using the filtered Pasteur pipette or a syringe.[8][9] Avoid introducing air bubbles.[10]
- Cleaning and Labeling the NMR Tube:
  - Wipe the outside of the NMR tube, particularly the lower portion that will be inserted into the spectrometer, with a lint-free wipe dampened with acetone or isopropanol to remove any fingerprints or dust.[9][10][11]

- Cap the NMR tube securely to prevent solvent evaporation, especially given the volatility of dichloromethane.[8][10]
- Label the cap and/or the very top of the NMR tube with a unique identifier. Do not use paper labels or tape on the body of the tube.[9]

- Final Sample Check:
  - Ensure the final solution is clear and free of any solid particles or air bubbles. The liquid column height should be adequate for the NMR spectrometer's receiver coil (typically 4-5 cm).[8][9]

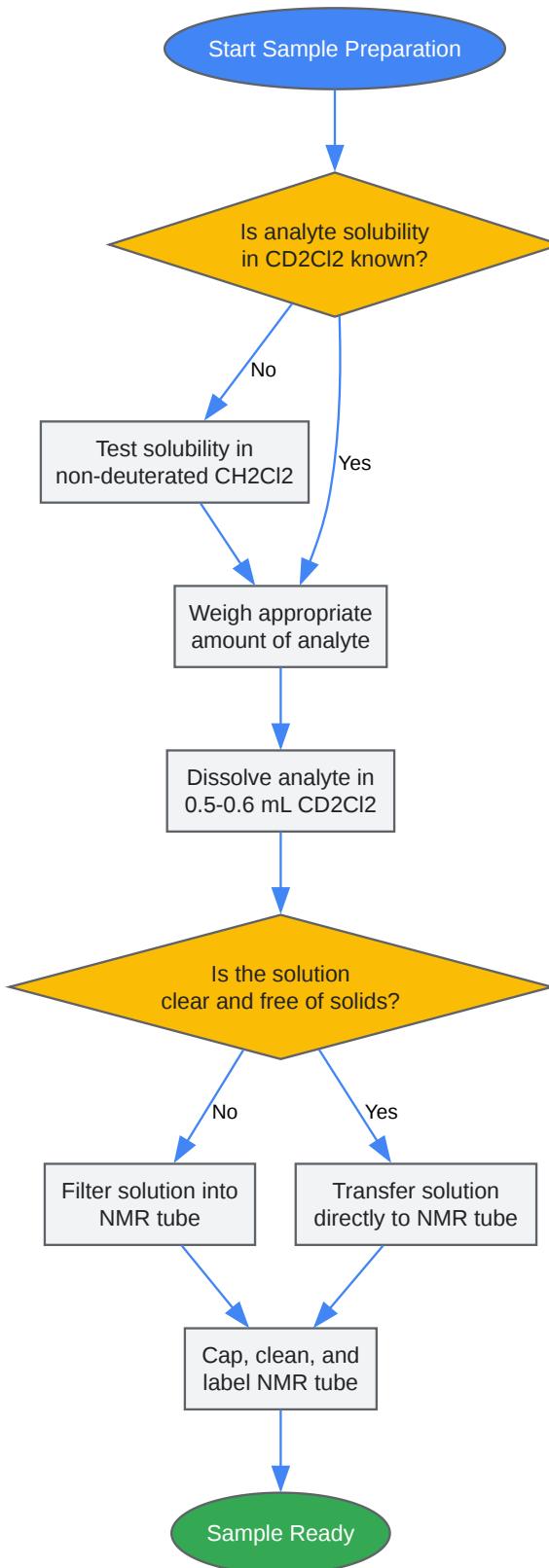
## Visualizations

### Logical Workflow for NMR Sample Preparation

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Caption: Workflow for preparing an NMR sample with **Dichloromethane-d2**.

## Decision Pathway for Sample Preparation Steps



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Caption: Decision-making process during NMR sample preparation.

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